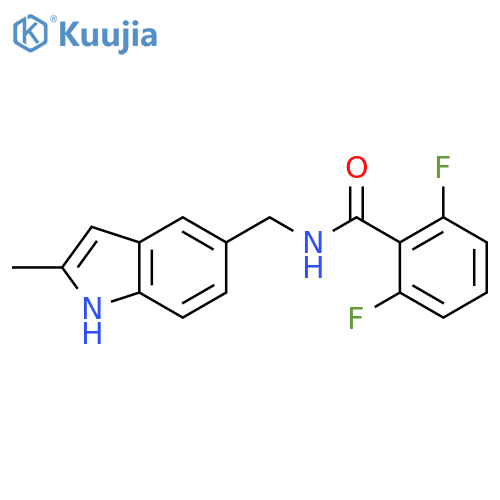Cas no 852136-47-1 (2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide)

852136-47-1 structure
商品名:2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide
- 2,6-difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide
- Benzamide, 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]-
- SR-01000130190
- AKOS024591882
- SR-01000130190-1
- 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- 852136-47-1
- F0651-0057
-
- インチ: 1S/C17H14F2N2O/c1-10-7-12-8-11(5-6-15(12)21-10)9-20-17(22)16-13(18)3-2-4-14(16)19/h2-8,21H,9H2,1H3,(H,20,22)
- InChIKey: NEIIFCLNGDNKFL-UHFFFAOYSA-N
- ほほえんだ: C(NCC1C=CC2=C(C=1)C=C(C)N2)(=O)C1=C(F)C=CC=C1F
計算された属性
- せいみつぶんしりょう: 300.10741940g/mol
- どういたいしつりょう: 300.10741940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 44.9Ų
じっけんとくせい
- 密度みつど: 1.319±0.06 g/cm3(Predicted)
- ふってん: 478.9±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.60±0.46(Predicted)
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0651-0057-2μmol |
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
852136-47-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0651-0057-10mg |
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
852136-47-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0651-0057-2mg |
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
852136-47-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0651-0057-3mg |
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
852136-47-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0057-5μmol |
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
852136-47-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0057-5mg |
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
852136-47-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0651-0057-10μmol |
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
852136-47-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0651-0057-1mg |
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
852136-47-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0651-0057-4mg |
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
852136-47-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
852136-47-1 (2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide) 関連製品
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
